molecular formula C12H13N3O4S B2444768 Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-81-0

Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2444768
CAS No.: 946235-81-0
M. Wt: 295.31
InChI Key: QRUMOHWIGWUVHS-UHFFFAOYSA-N
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Description

Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a furan ring, and a carbamate group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, a furan moiety, and a carbamate functional group. The molecular formula is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 288.36 g/mol. Its structural complexity suggests multiple potential interactions with biological targets.

Research indicates that compounds containing thiazole and furan moieties often exhibit diverse biological activities, including antimicrobial and anticancer properties. The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrases, which are critical in various physiological processes.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Similar compounds have shown potent activity against bacterial strains by targeting topoisomerases, which are essential for DNA replication.

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds in the literature:

Activity TypeCompound ExampleIC50 Value (µM)Reference
AntibacterialThiazole derivatives0.008
AntitumorThiazole-based compounds<1.98
Carbonic Anhydrase InhibitionSulfonamide derivativesVaries

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial potency of thiazole derivatives, this compound exhibited significant activity against Staphylococcus aureus, outperforming traditional antibiotics like ampicillin. The mechanism was attributed to the inhibition of bacterial topoisomerases, which are crucial for DNA unwinding during replication.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiazole-containing compounds, revealing that those with furan substitutions demonstrated enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values lower than those of standard chemotherapeutics, indicating that this compound could be a promising candidate for further development.

Properties

IUPAC Name

methyl N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-18-12(17)15-11-14-8(7-20-11)5-10(16)13-6-9-3-2-4-19-9/h2-4,7H,5-6H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUMOHWIGWUVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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